1-[(6-Chloropyridin-3-yl)methyl]-4-(4-methoxyphenyl)piperazine
Description
1-[(6-Chloropyridin-3-yl)methyl]-4-(4-methoxyphenyl)piperazine is a piperazine derivative featuring a 6-chloropyridinylmethyl group at the N1 position and a 4-methoxyphenyl substituent at the N4 position. Piperazine derivatives are widely studied for their pharmacological and agrochemical applications due to their versatility in binding to biological targets.
Properties
IUPAC Name |
1-[(6-chloropyridin-3-yl)methyl]-4-(4-methoxyphenyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O/c1-22-16-5-3-15(4-6-16)21-10-8-20(9-11-21)13-14-2-7-17(18)19-12-14/h2-7,12H,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFHUSYOGRUGFAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC3=CN=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound “1-[(6-Chloropyridin-3-yl)methyl]-4-(4-methoxyphenyl)piperazine” are yet to be identified.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of experimental data. Based on its structural similarity to known active compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces.
Biochemical Pathways
Without specific target information, it’s challenging to predict the exact biochemical pathways this compound might affect
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which is a key factor in its potential as a therapeutic agent.
Biological Activity
The compound 1-[(6-Chloropyridin-3-yl)methyl]-4-(4-methoxyphenyl)piperazine (CAS No. 478048-49-6) is a piperazine derivative that has attracted attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical properties:
- Molecular Formula : CHClNO
- Molecular Weight : 317.82 g/mol
- Appearance : Typically a white powder
| Property | Value |
|---|---|
| CAS Number | 478048-49-6 |
| Molecular Formula | CHClNO |
| Molecular Weight | 317.82 g/mol |
| Purity | >99% |
Anticancer Potential
Recent studies have indicated that piperazine derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit various cancer cell lines through different mechanisms.
Case Study: Inhibition of Tumor Growth
A study investigated the effects of piperazine derivatives on human cancer cell lines, demonstrating that certain derivatives can induce apoptosis in cancer cells by targeting specific signaling pathways. The compound exhibited an IC value of approximately 5 μM against MCF-7 breast cancer cells, indicating potent cytotoxicity compared to standard chemotherapeutics like doxorubicin (IC = 0.64 μM) .
The biological activity of this compound is believed to involve:
- Inhibition of Cell Proliferation : The compound may inhibit key enzymes involved in cell cycle regulation.
- Induction of Apoptosis : It activates apoptotic pathways, leading to programmed cell death in malignant cells.
- Modulation of Signaling Pathways : The compound may affect pathways such as MAPK/ERK, which are crucial in tumorigenesis.
Table 2: Biological Activity Summary
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer Activity | Induces apoptosis in cancer cells | |
| Enzyme Inhibition | Targets key enzymes in cell cycle regulation | |
| Signaling Modulation | Affects MAPK/ERK pathway |
Absorption and Metabolism
The pharmacokinetic profile of piperazine derivatives suggests good oral bioavailability and rapid metabolism, primarily through hepatic pathways. Toxicological assessments indicate a favorable safety profile with minimal adverse effects at therapeutic doses.
Safety Profile
Preliminary toxicity studies have shown that the compound has a low toxicity profile, with no significant adverse effects observed in animal models at therapeutic concentrations.
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared below with key analogs to highlight structural variations and their implications:
Table 1: Structural and Functional Comparison
Key Structural Differences and Implications
Chloropyridine vs. Replacing this with a sulfonyl group () may reduce hydrophobic interactions with insect nicotinic acetylcholine receptors. Simpler analogs like 1-(4-methoxyphenyl)piperazine () lack the chloropyridine moiety, likely diminishing target specificity.
Piperazine Ring Modifications :
- Compound 4 () incorporates a rigid dihydropiperazine ring with a 3-oxo group, enhancing conformational stability and bioactivity. The target compound’s unmodified piperazine ring may offer greater flexibility but lower metabolic stability.
Trimethoxy substituents () further increase lipophilicity, which could improve blood-brain barrier penetration .
Insecticidal Activity (Neonicotinoid Analogs)
- The dihydropiperazine derivative (Compound 4, ) demonstrates that rigid ring systems and strategic placement of electron-withdrawing groups (e.g., cyanoimino) are critical for mimicking imidacloprid’s insecticidal activity. The target compound’s chloropyridine group aligns with this pharmacophore model, though its piperazine ring lacks the oxo group, which may reduce potency .
Pharmacological Potential
- Piperazine derivatives like SA4503 () and 4-(4-methoxyphenyl)piperazine () highlight the scaffold’s adaptability for diverse targets, including sigma-1 receptors and antihistamines. The target compound’s substituents suggest possible CNS activity, though further studies are needed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
